Ethyl hydroxymethoxycinnamate

Structural Chemistry Cinnamate Derivatives Chemical Identification

Ethyl hydroxymethoxycinnamate (CAS 1333-54-6, molecular formula C12H14O4, molecular weight 222.24 g/mol) is a synthetic cinnamate derivative characterized by a hydroxymethoxy substitution on the phenyl ring. The compound features an (E)-configured propenoate backbone with the systematic name ethyl (E)-3-[4-(hydroxymethoxy)phenyl]prop-2-enoate, distinguishing it structurally from the more commonly studied hydroxycinnamates such as ethyl ferulate (ethyl 4-hydroxy-3-methoxycinnamate, CAS 4046-02-0) and ethyl p-coumarate (CAS 2979-06-8).

Molecular Formula C12H14O4
Molecular Weight 222.24 g/mol
CAS No. 1333-54-6
Cat. No. B073622
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl hydroxymethoxycinnamate
CAS1333-54-6
Synonymsethyl hydroxymethoxycinnamate
Molecular FormulaC12H14O4
Molecular Weight222.24 g/mol
Structural Identifiers
SMILESCCOC(=O)C=CC1=CC=C(C=C1)OCO
InChIInChI=1S/C12H14O4/c1-2-15-12(14)8-5-10-3-6-11(7-4-10)16-9-13/h3-8,13H,2,9H2,1H3/b8-5+
InChIKeyDBWZHPLQAQFVRY-VMPITWQZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl Hydroxymethoxycinnamate (CAS 1333-54-6): Chemical Profile and Research Procurement Considerations


Ethyl hydroxymethoxycinnamate (CAS 1333-54-6, molecular formula C12H14O4, molecular weight 222.24 g/mol) is a synthetic cinnamate derivative characterized by a hydroxymethoxy substitution on the phenyl ring . The compound features an (E)-configured propenoate backbone with the systematic name ethyl (E)-3-[4-(hydroxymethoxy)phenyl]prop-2-enoate, distinguishing it structurally from the more commonly studied hydroxycinnamates such as ethyl ferulate (ethyl 4-hydroxy-3-methoxycinnamate, CAS 4046-02-0) and ethyl p-coumarate (CAS 2979-06-8) .

Ethyl Hydroxymethoxycinnamate: Why In-Class Hydroxycinnamate Substitution is Not Straightforward


Substituting ethyl hydroxymethoxycinnamate with a structurally related hydroxycinnamate ester is not a trivial procurement or formulation decision due to the documented hierarchy of antioxidant potency and divergent photophysical behavior within the class. The antioxidant activity of hydroxycinnamates follows a strict structure-activity relationship where ring substitution pattern dictates efficacy, with caffeates > ferulates > coumarates in radical scavenging assays [1]. Furthermore, photostability mechanisms vary significantly: while ethyl ferulate undergoes efficient trans-cis isomerization for UV energy dissipation, ethyl sinapate esters demonstrate markedly different photostability profiles that influence their suitability for light-exposed applications [2].

Ethyl Hydroxymethoxycinnamate: Quantitative Differentiation Evidence vs. Key Hydroxycinnamate Analogs


Structural Distinction: Hydroxymethoxy vs. 4-Hydroxy-3-Methoxy Substitution Pattern

Ethyl hydroxymethoxycinnamate (CAS 1333-54-6) differs from the commonly procured ethyl ferulate (ethyl 4-hydroxy-3-methoxycinnamate, CAS 4046-02-0) by the nature of the ring substitution. The target compound possesses a hydroxymethoxy (-OCH2OH) group at the 4-position, whereas ethyl ferulate bears a hydroxyl at position 4 and a methoxy at position 3 . This structural divergence has consequences for hydrogen bonding capability, polarity, and potentially metabolic or formulation stability .

Structural Chemistry Cinnamate Derivatives Chemical Identification

Antioxidant Activity Hierarchy: Class-Level Ranking of Hydroxycinnamate Esters

While direct comparative DPPH IC50 data for ethyl hydroxymethoxycinnamate are not available in the accessible literature, the antioxidant activity of hydroxycinnamate esters follows a well-established structure-activity hierarchy based on ring substitution: caffeates (catechol group) > ferulates (4-hydroxy-3-methoxy) > coumarates (4-hydroxy only) [1]. Ethyl caffeate exhibits DPPH IC50 of 13.5-14.5 µM [2]; ethyl ferulate (the structural neighbor of the target compound) demonstrates DPPH IC50 of 66.7 µM [3]; p-coumaric acid (the acid form of ethyl p-coumarate) shows >100 µM [3]. The hydroxymethoxy substitution pattern of the target compound is expected to confer distinct radical-scavenging kinetics relative to these established analogs, though quantitative comparative data are presently lacking.

Antioxidant Assays DPPH Radical Scavenging Hydroxycinnamate Esters

Lipophilicity Modulation via Ester Alkyl Chain Length: Ethyl vs. Longer-Chain Hydroxycinnamates

Among alkyl esters of hydroxycinnamic acids, the ethyl ester (such as ethyl hydroxymethoxycinnamate) occupies an intermediate position in the lipophilicity spectrum compared to methyl, propyl, and butyl esters [1]. Increasing alkyl chain length systematically enhances lipophilicity, which modulates cell membrane permeability and antioxidant protection efficiency in cellular models. In PC12 neuronal-like cells, caffeate esters with varying alkyl chains (methyl through butyl) demonstrated concentration-dependent protection against hydrogen peroxide-induced oxidative damage at 5 and 25 µM, with the protective effect correlating with lipophilicity [1].

Lipophilicity Partition Coefficient Membrane Permeability

Photostability and UV Energy Dissipation: Mechanistic Divergence Among Cinnamate Esters

The photophysical behavior of cinnamate esters varies substantially depending on ring substitution. Ethyl ferulate (structurally adjacent to ethyl hydroxymethoxycinnamate) undergoes efficient non-radiative decay to the electronic ground state via trans-cis isomerization, a mechanism that dissipates absorbed UV energy as heat without generating reactive intermediates [1]. In contrast, sinapate esters achieve photostability through a cis-trans photoisomerization pathway that may produce cis-isomers with potential genotoxicity concerns [2]. The photostability of ethyl hydroxymethoxycinnamate has not been characterized in the accessible literature, but its unique hydroxymethoxy substitution may confer a distinct photophysical profile compared to both ferulate and sinapate esters.

Photostability UV Absorption Sunscreen Research

Enzymatic Transesterification Efficiency: Substrate Preference Among Hydroxycinnamates

In solvent-free lipase-catalyzed transesterification for preparing lipophilic hydroxycinnamates, substrate specificity follows a defined order: 4-hydroxycinnamate > ferulate > 2-hydroxycinnamate > caffeate ≈ sinapate [1]. This hierarchy indicates that the position and nature of ring substitution significantly influence enzymatic conversion efficiency. For ethyl hydroxymethoxycinnamate, the hydroxymethoxy substitution may confer different reactivity compared to ferulate (4-hydroxy-3-methoxy), potentially affecting synthetic yield and purity when enzymatic methods are employed for production or modification [1].

Biocatalysis Lipase-Catalyzed Synthesis Green Chemistry

Ethyl Hydroxymethoxycinnamate (CAS 1333-54-6): Evidence-Based Research and Industrial Application Scenarios


Structural Biology and Chemical Probe Studies Requiring Defined Hydrogen Bonding Capacity

The unique hydroxymethoxy (-OCH2OH) substitution of ethyl hydroxymethoxycinnamate, in contrast to the hydroxyl/methoxy pattern of ethyl ferulate, provides a distinct hydrogen bonding profile that may be exploited in structure-activity relationship (SAR) studies of cinnamate-binding proteins or enzymes . Researchers investigating the molecular recognition of hydroxycinnamate derivatives by receptors or metabolic enzymes should select ethyl hydroxymethoxycinnamate specifically when probing the contribution of the terminal hydroxyl group in the 4-position substituent.

Antioxidant Assay Development Requiring Intermediate Potency Control Compounds

Based on the class-level antioxidant activity hierarchy where caffeates exhibit the highest potency (DPPH IC50 13.5-14.5 µM) and coumarates the lowest (>100 µM), ethyl hydroxymethoxycinnamate may serve as an intermediate-activity control in assay development when the extreme potencies of caffeate or ferulate esters are unsuitable for the dynamic range of the assay . This positioning is particularly relevant for studies comparing synthetic antioxidants to natural hydroxycinnamates found in dietary sources.

Biocatalytic Synthesis Optimization and Substrate Specificity Studies

The established substrate preference hierarchy for lipase-catalyzed transesterification (4-hydroxycinnamate > ferulate > 2-hydroxycinnamate) provides a framework for evaluating the enzymatic reactivity of ethyl hydroxymethoxycinnamate . Researchers developing green chemistry routes to lipophilic hydroxycinnamates can use this compound as a test substrate to probe the tolerance of lipases to modified ring substitutions, particularly the hydroxymethoxy moiety, which may alter binding affinity relative to the native ferulate substrate.

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